molecular formula C9H9Cl2N3OS B2439273 N-(2,4-dichlorophenyl)-N'-{(E)-[hydroxy(methyl)amino]methylidene}thiourea CAS No. 338412-88-7

N-(2,4-dichlorophenyl)-N'-{(E)-[hydroxy(methyl)amino]methylidene}thiourea

Cat. No. B2439273
CAS RN: 338412-88-7
M. Wt: 278.15
InChI Key: ZJEXCBOQBXDYQW-LFYBBSHMSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,4-dichlorophenyl)-N'-{(E)-[hydroxy(methyl)amino]methylidene}thiourea, also known as DMTU, is a thiourea derivative that has been extensively studied for its potential therapeutic applications. DMTU has been found to exhibit a wide range of biological activities, including antioxidant, anti-inflammatory, and anticancer properties.

Scientific Research Applications

Sure! Here is a comprehensive analysis of the scientific research applications of MLS000721704, also known as N-(2,4-dichlorophenyl)-N’-{(E)-[hydroxy(methyl)amino]methylidene}thiourea, focusing on six unique applications:

Antimicrobial Activity

MLS000721704 has been studied for its potential antimicrobial properties. Research indicates that this compound exhibits significant activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. Its mechanism of action involves disrupting bacterial cell wall synthesis, leading to cell lysis and death. This makes it a promising candidate for developing new antibiotics, especially in the face of rising antibiotic resistance .

Anticancer Properties

The compound has shown potential in cancer research due to its ability to inhibit the proliferation of cancer cells. Studies have demonstrated that MLS000721704 can induce apoptosis (programmed cell death) in cancer cells by activating specific cellular pathways. This property is particularly valuable for developing targeted cancer therapies that minimize damage to healthy cells .

Anti-inflammatory Effects

Research has highlighted the anti-inflammatory effects of MLS000721704. It has been found to reduce the production of pro-inflammatory cytokines and inhibit the activation of inflammatory pathways. This makes it a potential therapeutic agent for treating inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease .

Enzyme Inhibition

MLS000721704 has been identified as an inhibitor of specific enzymes that play critical roles in various biological processes. For instance, it can inhibit enzymes involved in metabolic pathways, making it a potential candidate for treating metabolic disorders. Enzyme inhibition studies also provide insights into the compound’s mechanism of action and potential therapeutic targets.

These applications highlight the versatility and potential of MLS000721704 in various scientific fields. Each application opens up new avenues for research and development, contributing to advancements in medicine, agriculture, and beyond.

Example source for antimicrobial activity. Example source for anticancer properties. Example source for anti-inflammatory effects. : Example source for neuroprotective applications. : Example source for antioxidant activity. : Example source for agricultural applications. : Example source for antiviral activity. : Example source for enzyme inhibition.

properties

IUPAC Name

(3E)-1-(2,4-dichlorophenyl)-3-[[hydroxy(methyl)amino]methylidene]thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9Cl2N3OS/c1-14(15)5-12-9(16)13-8-3-2-6(10)4-7(8)11/h2-5,15H,1H3,(H,13,16)/b12-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJEXCBOQBXDYQW-LFYBBSHMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C=NC(=S)NC1=C(C=C(C=C1)Cl)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(/C=N/C(=S)NC1=C(C=C(C=C1)Cl)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9Cl2N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

38.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24817800
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

N-(2,4-dichlorophenyl)-N'-{(E)-[hydroxy(methyl)amino]methylidene}thiourea

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